Cas no 924723-88-6 (1-(2-chlorophenyl)-6-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]pyridazin-4-one)
![1-(2-chlorophenyl)-6-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]pyridazin-4-one structure](https://it.kuujia.com/scimg/cas/924723-88-6x500.png)
924723-88-6 structure
Nome del prodotto:1-(2-chlorophenyl)-6-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]pyridazin-4-one
1-(2-chlorophenyl)-6-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]pyridazin-4-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-26616553
- AKOS001267403
- Z89383655
- 924723-88-6
- 1-(2-chlorophenyl)-6-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]pyridazin-4-one
- 1-(2-chlorophenyl)-6-methyl-3-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,4-dihydropyridazin-4-one
-
- Inchi: 1S/C24H23ClN4O4S/c1-18-17-22(30)23(26-29(18)21-10-6-5-9-20(21)25)24(31)27-12-14-28(15-13-27)34(32,33)16-11-19-7-3-2-4-8-19/h2-11,16-17H,12-15H2,1H3/b16-11+
- Chiave InChI: IONNCIHELCZKPQ-LFIBNONCSA-N
- Sorrisi: ClC1C=CC=CC=1N1C(C)=CC(C(C(N2CCN(CC2)S(/C=C/C2C=CC=CC=2)(=O)=O)=O)=N1)=O
Proprietà calcolate
- Massa esatta: 498.1128541g/mol
- Massa monoisotopica: 498.1128541g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 34
- Conta legami ruotabili: 5
- Complessità: 973
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 98.7Ų
- XLogP3: 3.5
1-(2-chlorophenyl)-6-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]pyridazin-4-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26616553-0.05g |
1-(2-chlorophenyl)-6-methyl-3-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,4-dihydropyridazin-4-one |
924723-88-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-(2-chlorophenyl)-6-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]pyridazin-4-one Letteratura correlata
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
924723-88-6 (1-(2-chlorophenyl)-6-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]pyridazin-4-one) Prodotti correlati
- 1261231-22-4((1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride)
- 1805533-26-9(Ethyl 6-(difluoromethyl)-3-fluoro-2-(trifluoromethyl)pyridine-4-acetate)
- 1213368-39-8(METHYL (3S)-3-AMINO-3-(2-CHLORO-4-METHYLPHENYL)PROPANOATE)
- 63485-73-4(3-Methylisoquinolin-7-ol)
- 2228269-32-5(2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-amine)
- 635-03-0(Tetraethyl propane-1,1,2,3-tetracarboxylate)
- 1262001-28-4(2-(3-fluoro-4-methoxycarbonylphenyl)benzoic Acid)
- 1177093-22-9(2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride)
- 1351661-37-4(N-5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl-5,6,7,8-tetrahydronaphthalene-2-carboxamide)
- 2228782-38-3(2-bromo-6-ethoxy-4-(sulfanylmethyl)phenol)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
